molecular formula C4H4N2O2 B096631 5-Hydroxypyridazine 1-oxide CAS No. 18584-39-9

5-Hydroxypyridazine 1-oxide

Cat. No. B096631
CAS RN: 18584-39-9
M. Wt: 112.09 g/mol
InChI Key: IXDUXIVAWKWNIM-UHFFFAOYSA-N
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Description

5-Hydroxypyridazine 1-oxide is a chemical compound with the CAS number 18584-39-9 . It is a derivative of pyridazine, a heterocycle that contains two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of 5-Hydroxypyridazine 1-oxide involves a sequence of pseudocyclic reactions, including a (4+2) cycloaddition or Diels–Alder reaction . The key stage of the construction of the target molecular skeleton is based on readily available starting materials .


Molecular Structure Analysis

The pyridazine ring, which is a part of 5-Hydroxypyridazine 1-oxide, is endowed with unique physicochemical properties. It is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Pyridazine-based systems, including 5-Hydroxypyridazine 1-oxide, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They have shown numerous practical applications .


Physical And Chemical Properties Analysis

The physical properties of pyridazine, a part of 5-Hydroxypyridazine 1-oxide, include a melting point of -8°C and a boiling point of 208°C . It is completely miscible with water and alcohols, but insoluble in ligroin and cyclohexane .

Future Directions

While specific future directions for 5-Hydroxypyridazine 1-oxide were not found in the retrieved papers, pyridazine-based systems are less common in the literature than other diazines (pyrimidine and pyrazine), suggesting potential for further exploration . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .

properties

CAS RN

18584-39-9

Product Name

5-Hydroxypyridazine 1-oxide

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

2-oxido-1H-pyridazin-2-ium-4-one

InChI

InChI=1S/C4H4N2O2/c7-4-1-2-5-6(8)3-4/h1-3,5H

InChI Key

IXDUXIVAWKWNIM-UHFFFAOYSA-N

SMILES

C1=CN[N+](=CC1=O)[O-]

Canonical SMILES

C1=CN[N+](=CC1=O)[O-]

Origin of Product

United States

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